N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide
Description
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is an organic compound that belongs to the class of acetamides This compound features an aminophenyl group and a tert-butylphenoxy group attached to an acetamide backbone
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYFFWJFMFJJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2-(tert-butyl)phenol.
Nitration and Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is then acylated with 2-(tert-butyl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Pharmaceutical Use: It may target specific pathways involved in disease processes, such as inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)-2-phenoxyacetamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: The amino group is in a different position, which may influence its reactivity and interactions.
Uniqueness
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is unique due to the presence of both the aminophenyl and tert-butylphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. Its molecular formula is C₁₈H₂₂N₂O₂, and it has a molecular weight of 398.38 g/mol. The compound consists of an amine group and a phenoxy group, linked through an acetamide bond. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Notably, it has been investigated for its role as a ligand for human β3-adrenergic receptors, which are implicated in metabolic regulation and obesity treatment. Compounds similar to this one have exhibited agonistic effects on these receptors, suggesting a potential therapeutic application in metabolic disorders.
Research Findings
- Receptor Binding Studies : Interaction studies have demonstrated that this compound has a binding affinity for β3-adrenergic receptors. These studies typically utilize radiolabeled ligands and competitive binding assays to evaluate how effectively this compound interacts with target proteins compared to known agonists or antagonists.
- Neuroprotective Properties : Preliminary research indicates that this compound may also possess neuroprotective properties. It is believed to modulate cellular signaling pathways associated with neuroprotection, although further studies are needed to elucidate the exact mechanisms involved.
- Antiplasmodial Activity : In related studies, compounds with similar structural characteristics have shown promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) analyses reveal that modifications in the anilino structure significantly affect the antiplasmodial efficacy and cytotoxicity of these compounds .
Case Studies
- Study on Cancer Cell Lines : A related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved the induction of apoptosis and autophagy, indicating potential applications in cancer therapy .
- Cytotoxicity Assessments : Research has shown that while some derivatives exhibit low cytotoxicity against normal cells, others present a significant reduction in tumor growth in vivo, suggesting a balance between efficacy and safety that needs careful evaluation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide | Structure | Agonistic effects on β3-adrenergic receptors |
| 2-(4-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide | Structure | Hydroxy group enhances hydrogen bonding potential |
| N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide | Structure | Potential neuroprotective effects |
This table illustrates how variations in substituents can significantly impact biological activity and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
